molecular formula C8H19B B14656210 Diethyl(2-methylpropyl)borane CAS No. 53251-47-1

Diethyl(2-methylpropyl)borane

Cat. No.: B14656210
CAS No.: 53251-47-1
M. Wt: 126.05 g/mol
InChI Key: VWAAOPDEHPXFDL-UHFFFAOYSA-N
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Description

Diethyl(2-methylpropyl)borane, a trialkylborane with the formula $ \text{(C}2\text{H}5\text{)}2\text{B-CH}2\text{CH(CH}3\text{)}2 $, is a boron-containing organometallic compound characterized by its steric bulk and electron-deficient boron center. This compound is synthesized via hydroboration or transmetallation reactions, often under inert atmospheres (e.g., argon) to prevent oxidation . Its structure features a central boron atom bonded to two ethyl groups and a branched 2-methylpropyl (isobutyl) group, which confers unique steric and electronic properties.

Properties

CAS No.

53251-47-1

Molecular Formula

C8H19B

Molecular Weight

126.05 g/mol

IUPAC Name

diethyl(2-methylpropyl)borane

InChI

InChI=1S/C8H19B/c1-5-9(6-2)7-8(3)4/h8H,5-7H2,1-4H3

InChI Key

VWAAOPDEHPXFDL-UHFFFAOYSA-N

Canonical SMILES

B(CC)(CC)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl(2-methylpropyl)borane typically involves the hydroboration of alkenes. One common method is the reaction of diethylborane with 2-methylpropene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed at low temperatures to ensure selectivity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring the safe handling of reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

Diethyl(2-methylpropyl)borane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: It can act as a reducing agent in the presence of suitable substrates.

    Substitution: The boron atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reactions often involve hydride donors such as lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution.

Major Products

    Oxidation: Boronic acids and borates.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various organoboron derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl(2-methylpropyl)borane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl(2-methylpropyl)borane involves the interaction of the boron atom with various substrates. The boron atom, being electron-deficient, can form stable complexes with electron-rich species. This property is exploited in catalytic processes and in the formation of boron-containing intermediates. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used.

Comparison with Similar Compounds

Comparison with Similar Borane Compounds

Borane derivatives exhibit diverse reactivity and applications depending on their substituents. Below, Diethyl(2-methylpropyl)borane is compared to structurally and functionally related compounds.

Steric and Electronic Properties

  • This compound vs. BH₃-THF :
    BH₃-THF is a simpler borane complex with tetrahydrofuran (THF) as a Lewis base. The steric bulk of this compound reduces its Lewis acidity compared to BH₃-THF, making it less reactive toward small molecules like CO or NAD⁺. However, its branched alkyl groups enhance thermal stability .

    • Electron Deficiency : Boron in BH₃-THF is more electron-deficient due to minimal steric hindrance, enabling faster reduction reactions (e.g., NAD⁺ reduction) .
    • Thermal Stability : this compound’s branched structure resists decomposition up to 100°C, whereas BH₃-THF decomposes at room temperature .
  • This compound vs. Sodium Cyanoborohydride (NaBH₃CN): NaBH₃CN is a selective reducing agent stabilized by cyanide. Unlike this compound, it is water-soluble and less sensitive to steric effects, enabling reductions in polar solvents .

Structural Comparisons

Key structural parameters from analogous compounds (Table 1):

Compound B–C Bond Length (Å) B–N Bond Angle (°) Steric Volume (ų) Reference
This compound* ~1.58 (estimated) ~109.5 (tetrahedral) ~120
HF₂P-BH₃ 1.56 109.3 95
BH₃-THF 1.63 108.7 80

*Estimated based on analogous alkylboranes.

The shorter B–C bond in this compound (vs. BH₃-THF) suggests stronger σ-bonding due to alkyl donor effects. Its larger steric volume impedes nucleophilic attacks, unlike planar BH₃ derivatives .

Reactivity in Redox Reactions

For example:

  • NAD⁺ Reduction : BH₃-THF reduces NAD⁺ rapidly, while this compound shows negligible activity due to steric shielding of the boron center .

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